1,3-Dimethyl-1,4-dihydroquinoxaline
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Overview
Description
1,3-Dimethyl-1,4-dihydroquinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1,4-dihydroquinoxaline can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions. The reaction typically proceeds as follows:
Condensation Reaction: o-Phenylenediamine reacts with a 1,2-dicarbonyl compound (such as glyoxal or diketones) in the presence of an acid catalyst (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) to form the quinoxaline ring system.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1,4-dihydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-diones.
Reduction: Reduction reactions can convert it to tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoxaline-2,3-diones.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
1,3-Dimethyl-1,4-dihydroquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Quinoxaline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Industry: It is utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1,4-dihydroquinoxaline depends on its specific application. In medicinal chemistry, for example, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but often include interactions with nucleic acids, proteins, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family, lacking the methyl groups.
1,2,3,4-Tetrahydroquinoxaline: A reduced form of quinoxaline with additional hydrogen atoms.
Quinoxaline-2,3-diones: Oxidized derivatives of quinoxaline.
Uniqueness
1,3-Dimethyl-1,4-dihydroquinoxaline is unique due to the presence of two methyl groups at the 1 and 3 positions, which can influence its chemical reactivity and biological activity. These methyl groups can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other quinoxaline derivatives.
Properties
Molecular Formula |
C10H12N2 |
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Molecular Weight |
160.22 g/mol |
IUPAC Name |
2,4-dimethyl-1H-quinoxaline |
InChI |
InChI=1S/C10H12N2/c1-8-7-12(2)10-6-4-3-5-9(10)11-8/h3-7,11H,1-2H3 |
InChI Key |
HKWWXMXSTZEXMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC=CC=C2N1)C |
Origin of Product |
United States |
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